molecular formula C17H18N4O3 B2390192 (E)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)-N-(1H-1,2,4-triazol-3-yl)but-2-enamide CAS No. 1173554-28-3

(E)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)-N-(1H-1,2,4-triazol-3-yl)but-2-enamide

Cat. No.: B2390192
CAS No.: 1173554-28-3
M. Wt: 326.356
InChI Key: XSEFVKXPKAUVIU-WEVVVXLNSA-N
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Description

(E)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)-N-(1H-1,2,4-triazol-3-yl)but-2-enamide is a useful research compound. Its molecular formula is C17H18N4O3 and its molecular weight is 326.356. The purity is usually 95%.
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Biological Activity

(E)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)-N-(1H-1,2,4-triazol-3-yl)but-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article reviews the biological activity of this compound based on existing literature and research findings.

  • Molecular Formula : C17H18N4O
  • Molecular Weight : 326.35 g/mol
  • CAS Number : 1173554-28-3

The compound features a benzofuran moiety linked to a triazole group, which is significant for its biological activity. Benzofurans are known for their diverse pharmacological properties, including anticancer and antimicrobial activities. The triazole group contributes to the compound's ability to interact with biological targets, potentially influencing cell signaling pathways and gene expression.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • Cell Line Studies : Research involving various human lung cancer cell lines (A549, HCC827, NCI-H358) showed that derivatives of benzofuran displayed significant cytotoxicity. The compound's structure allows it to inhibit cell proliferation effectively in vitro using MTS cytotoxicity assays and BrdU proliferation assays .
  • IC50 Values : In studies evaluating the IC50 values of related compounds:
    • Compound 5 showed high activity against A549 and NCI-H358 cell lines in 2D assays.
    • The activity was notably reduced in 3D culture formats, indicating a need for further optimization of the compound's structure for improved efficacy in more complex environments .

Antimicrobial Activity

Antimicrobial testing has also been conducted on compounds with similar structures:

  • Testing Against Bacteria : The antimicrobial efficacy was evaluated against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. Compounds demonstrated varying degrees of antibacterial activity using broth microdilution methods according to CLSI guidelines .
  • Eukaryotic Model Testing : The yeast Saccharomyces cerevisiae was included as a model organism for eukaryotic testing, which provided insights into the broader implications of these compounds on cellular health beyond prokaryotic systems .

Comparative Analysis of Biological Activity

CompoundAnticancer Activity (IC50 μM)Antimicrobial ActivityNotes
Compound 5A549: 6.26; NCI-H358: 6.48Moderate against E. coliHigh selectivity needed
Compound 6HCC827: 20.46; NCI-H358: 16.00Significant against S. aureusFurther optimization required
(E)-3-(6-methoxy...)TBDTBDPotential for drug development

Case Studies

A notable case study involved the synthesis and evaluation of various benzofuran derivatives that were designed to enhance anticancer activity while minimizing toxicity to normal cells. These studies highlighted the importance of structural modifications in optimizing biological activity and reducing adverse effects .

Properties

IUPAC Name

(E)-3-(6-methoxy-2,3-dimethyl-1-benzofuran-5-yl)-N-(1H-1,2,4-triazol-5-yl)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-9(5-16(22)20-17-18-8-19-21-17)12-6-13-10(2)11(3)24-15(13)7-14(12)23-4/h5-8H,1-4H3,(H2,18,19,20,21,22)/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEFVKXPKAUVIU-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC(=C(C=C12)C(=CC(=O)NC3=NC=NN3)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=CC(=C(C=C12)/C(=C/C(=O)NC3=NC=NN3)/C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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